molecular formula C19H18BrN5O3 B2994105 5-bromo-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1207022-34-1

5-bromo-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No. B2994105
CAS RN: 1207022-34-1
M. Wt: 444.289
InChI Key: LRYBDKVYUQFDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18BrN5O3 and its molecular weight is 444.289. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activities

Heterocyclic compounds, including those related to the specified chemical structure, have been synthesized for potential antiviral applications. For instance, Flefel et al. (2012) explored the synthesis of novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives, demonstrating promising antiviral activity against the H5N1 avian influenza virus [A/Chicken/Egypt/1/20% (H5N1)] in Madin-Darby canine kidney cells (Flefel et al., 2012). Such studies highlight the potential of heterocyclic compounds in combating viral infections.

Antitumor Activities

Quinazolin-4-one-based compounds, like the one mentioned, have shown significant promise in antitumor research. Bavetsias et al. (2002) discussed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent with high growth-inhibitory activity, believed to have a folate-independent locus of action. The study aimed at increasing aqueous solubility and, consequently, the in vivo evaluation potential of these compounds. Some synthesized analogues exhibited up to 6-fold more cytotoxicity than CB30865, retaining novel biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).

Synthetic Efficiency and Drug Discovery

The efficient synthesis of key intermediates plays a crucial role in drug discovery. Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a key intermediate, improving the original synthetic route and contributing to quicker supply to medicinal laboratories. This approach demonstrates the importance of innovative synthesis methods in accelerating the development and evaluation of potential drug candidates (Nishimura & Saitoh, 2016).

properties

IUPAC Name

5-bromo-N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O3/c20-15-8-7-14(28-15)18(27)22-16-9-13(10-5-6-10)24-25(16)19-21-12-4-2-1-3-11(12)17(26)23-19/h7-10H,1-6H2,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYBDKVYUQFDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

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